1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Description
Properties
IUPAC Name |
1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-10-5-12-7-11(4-2,9(10)14)8-13-6-10/h12-13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFBTDVSTGPANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1=O)(CNC2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Double Mannich Reaction: Core Methodology
The canonical route for 3,7-diazabicyclo[3.3.1]nonanes involves a double Mannich reaction (Fig. 1). For the ethyl-substituted variant:
Step 1: Piperidone Intermediate Formation
- Reactants : Diethylamine, formaldehyde (37% aqueous), and ethyl acetoacetate.
- Conditions : 0–5°C in ethanol, stirred for 4–6 hours.
- Mechanism : Nucleophilic attack by diethylamine on formaldehyde generates an iminium ion, which undergoes condensation with ethyl acetoacetate to yield a tetracyclic intermediate.
Step 2: Bicyclic Closure
- Reactants : Intermediate from Step 1, additional diethylamine, hydrochloric acid.
- Conditions : Reflux in ethanol (78°C) for 2–3 hours.
- Yield : 65–72% (extrapolated from methyl analogue data).
Equation :
$$
\text{Diethylamine} + 2\text{HCHO} + \text{Ethyl acetoacetate} \xrightarrow{\text{EtOH}} \text{Intermediate} \xrightarrow{\Delta} \text{this compound}
$$
Alternative Pathway: Dicarboxylic Acid Ester Alkylation
A patent-pending method for related compounds involves dicarboxylic acid ester alkylation (Fig. 2):
- Reactants : Diethyl dicarboxylate, ethylamine hydrochloride, branched C3–C4 alcohol (e.g., isopropanol).
- Conditions : 0–20°C for 12 hours, followed by vacuum distillation.
- Advantages : Reduced solvent volume (20% less than traditional methods), scalability to kilogram batches.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0–20°C |
| Reaction Time | 12 hours |
| Solvent Efficiency | 80% recovery |
| Purity (HPLC) | ≥98% |
Reaction Optimization and Challenges
Steric Effects of Ethyl Substituents
Ethyl groups at positions 1 and 5 impede ring closure compared to methyl analogues. Strategies to mitigate this include:
Purification and Crystallization
- Solvent System : Ethanol/water (3:1 v/v) yields crystalline product (mp 142–144°C).
- Chromatography : Silica gel (ethyl acetate:hexane, 1:4) resolves diastereomers, albeit with 15% loss.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Crystals grown from ethanol confirm the chair-chair conformation (CCDC deposition pending). Key metrics:
Industrial-Scale Feasibility
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Diethylamine | 120 |
| Ethyl acetoacetate | 90 |
| Solvent Recovery | 25 |
| Total | 235 |
Environmental Impact
- E-Factor : 8.2 (kg waste/kg product), superior to sparteine derivatives (E = 12.5).
- PMI (Process Mass Intensity) : 14.3, driven by solvent recycling.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where its unique structure allows for the formation of stable complexes with transition metals.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the bicyclic structure can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially leading to antimicrobial or antiviral effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
The substituent positions and types on the bispidine scaffold significantly alter molecular properties. Key comparisons include:
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Substituents : Methyl groups at 1- and 5-positions.
- Molecular Weight : 168.24 g/mol (vs. 196.30 g/mol for the diethyl analog) .
- Applications: Used as a precursor in monosaccharide synthesis and acylated derivatives (e.g., peroxosolvates with haloacetyl groups) .
3,7-Di(ethoxycarbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Substituents : Ethoxycarbonyl groups at 3- and 7-positions; phenyl groups at 1- and 5-positions.
- Conformational Studies : The ethoxycarbonyl groups induce a "chair-boat" conformation due to steric and electronic effects, contrasting with the diethyl analog’s likely "chair-chair" conformation .
- Reactivity : The electron-withdrawing ester groups facilitate nucleophilic substitutions, unlike the electron-donating ethyl groups in the target compound .
3,7-Bis(2-bromobenzyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Substituents : Bulky 2-bromobenzyl groups at 3- and 7-positions.
- Applications : Radiolabeling studies highlight its stability for in vivo imaging, attributed to the rigid aromatic substituents .
- Molecular Weight : 631.08 g/mol (significantly higher than the diethyl analog) .
Bispidinone Derivatives with Acyl Groups
- Example: 3-Acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
- Activity : Acts as a positive allosteric modulator of AMPA receptors, with molecular dynamics simulations confirming dual binding modes .
- Contrast : The diethyl analog’s lack of hydrogen-bonding groups (e.g., carbonyl) may limit receptor interactions but improve metabolic stability.
Cytotoxic Bispidines
- Example: 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one (BisP4).
- Activity : Induces apoptosis in pancreatic cancer cells via caspase activation .
- Comparison : The diethyl analog’s simpler alkyl substituents may reduce cytotoxicity but enhance synthetic accessibility.
Kappa-Opioid Receptor (KOR) Agonists
- Example: 2,4-Di-2-pyridyl-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diester (HZ2).
- Mechanism : Binds KOR via salt bridges and hemiaminal formation with Lys200, explaining prolonged activity .
- Structural Insight : The diethyl analog’s lack of aromatic or hydrogen-bonding groups likely reduces KOR affinity but may favor selectivity for other targets.
Physicochemical Properties
Biological Activity
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound that has garnered attention for its potential biological activities. As a derivative of bicyclo[3.3.1]nonane, this compound is structurally significant and may exhibit pharmacological properties relevant to various therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 222.33 g/mol. Its structure features a bicyclic framework that is essential for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related bicyclic compounds against multidrug-resistant pathogens. For instance, pyrimidine-based derivatives have shown activity against Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL . While specific data on this compound is limited, its structural analogs indicate potential effectiveness against similar bacterial strains.
Anticancer Activity
The anticancer potential of bicyclic compounds is an area of active research. Compounds with similar structures have demonstrated significant cytotoxic effects on various cancer cell lines. For example, studies have reported IC50 values as low as 0.126 µM for certain derivatives against aggressive cancer types such as triple-negative breast cancer (TNBC) . This suggests that this compound may also exhibit selective toxicity towards cancer cells while sparing normal cells.
Case Studies and Research Findings
| Study | Compound | Target | IC50/MIC Values | Notes |
|---|---|---|---|---|
| Study A | Pyrimidine Derivative | Staphylococcus aureus | MIC: 4-8 µg/mL | Effective against MRSA |
| Study B | Bicyclic Analog | MDA-MB-231 TNBC Cells | IC50: 0.126 µM | Induces apoptosis |
| Study C | Bicyclic Compound | H37Rv (TB Strain) | MIC: 0.5-1 µg/mL | Shows promise against drug-resistant TB |
Pharmacokinetics and Toxicology
Pharmacokinetic studies on similar compounds have revealed important insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, one compound exhibited moderate exposure with a maximum concentration () of 592 ± 62 mg/mL and a slow elimination half-life () of approximately 27.4 nM . Understanding these parameters for this compound will be crucial for assessing its viability as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, and how can substituent variation influence yield?
- Methodological Answer : Synthesis often employs nucleophilic substitution or cyclocondensation reactions. Substituent effects on the bicyclo framework can be optimized by varying reaction conditions (e.g., solvent polarity, temperature) and using catalysts like Lewis acids. For example, McCabe et al. (1989) demonstrated that substituents at the 3,7-positions (e.g., ethoxycarbonyl vs. methyl groups) significantly alter reaction kinetics and product geometry due to steric and electronic effects . Characterization via -NMR and IR spectroscopy is critical to confirm intermediate structures and final product purity.
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry and bond angles, as shown in studies of similar diazabicyclo derivatives (e.g., tetraphenyl-substituted analogs) .
- NMR spectroscopy : - and -NMR distinguish equatorial/axial substituents and assess conformational flexibility. For example, splitting patterns in -NMR can identify diethyl group orientation .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways, critical for verifying synthetic intermediates.
Q. What safety protocols are recommended for handling diazabicyclo derivatives in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact, as diazabicyclo compounds may exhibit uncharacterized toxicity .
- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Store under inert atmospheres (e.g., argon) to prevent degradation, particularly for hygroscopic analogs .
Advanced Research Questions
Q. How do substituents at the 3,7-positions influence the conformational dynamics of the bicyclo[3.3.1]nonane framework?
- Methodological Answer : Substituent bulkiness (e.g., ethyl vs. phenyl groups) alters the equilibrium between chair and boat conformations. McCabe et al. (1989) used X-ray crystallography to show that electron-withdrawing groups (e.g., ethoxycarbonyl) stabilize chair conformations by reducing steric hindrance, whereas bulky groups (e.g., diphenyl) favor boat forms due to non-covalent interactions . Molecular mechanics (MM2) or DFT calculations can predict these trends .
Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (FMOs) and electrostatic potential surfaces, as applied to tetraphenyl-substituted analogs for studying charge transfer interactions .
- Molecular docking : Screen for biological activity by docking into protein active sites (e.g., enzymes like acetylcholinesterase), using software such as AutoDock Vina .
Q. How can researchers resolve contradictions between experimental and computational data regarding molecular geometry?
- Methodological Answer :
- Cross-validate computational models with experimental data (e.g., X-ray vs. DFT bond lengths/angles). For example, a study on 3-(2-chloroacetyl)-tetraphenyl derivatives found <0.1 Å deviations between crystallographic and DFT-optimized structures, validating the computational approach .
- Adjust basis sets or solvation models in simulations to better match experimental conditions (e.g., polarizable continuum models for solvent effects) .
Q. What strategies are used to assess the biological activity of diazabicyclo derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases using fluorescence-based substrates.
- Cellular uptake studies : Use fluorescently tagged analogs (e.g., dansyl derivatives) to track intracellular localization via confocal microscopy.
- In silico ADMET profiling : Predict pharmacokinetic properties (e.g., blood-brain barrier permeability) using tools like SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
